Titanium, dichlorooxo-

Beschreibung

Overview of Titanium Oxyhalides and Their Significance in Chemical Synthesis

Titanium oxyhalides are a class of inorganic compounds that contain titanium, oxygen, and one or more halogens. acs.org These compounds are notable for their role as intermediates in various chemical processes, particularly in the production of titanium dioxide (TiO₂) and as precursors in materials science. ontosight.airesearchgate.net The general formula for titanium oxyhalides can be represented as TiOₓXᵧ, where X is a halogen (F, Cl, Br, I). Among these, titanium dichlorooxo- (TiOCl₂), also known as titanium(IV) oxychloride or titanyl chloride, is a prominent member. ontosight.ai

The significance of titanium oxyhalides in chemical synthesis stems from their reactivity, which allows for the formation of a variety of titanium-based materials. orientjchem.org They are often generated from the partial hydrolysis of titanium tetrahalides. wikipedia.org This reactivity makes them valuable precursors for creating titanium dioxide nanoparticles with controlled crystal structures, such as anatase, rutile, and brookite. acs.orgjetir.org The specific crystal phase of the resulting TiO₂ is crucial for its application, for instance, in photocatalysis, where anatase is often preferred. researchgate.netjetir.org Furthermore, d⁰ transition metal cations like Ti⁴⁺ in oxyhalides are of interest in the development of nonlinear optical materials. nih.gov

Historical Context of TiOCl₂ Investigation

The investigation of titanium compounds dates back to the late 18th century. In 1791, Reverend William Gregor, an amateur mineralogist in Cornwall, England, discovered a new element in a mineral sand, which he named menachanite. kyocera-sgstool.co.uksamaterials.comrefractorymetal.org A few years later, in 1795, the German chemist Martin Heinrich Klaproth independently discovered the same element in rutile ore and named it titanium, after the Titans of Greek mythology. kyocera-sgstool.co.uksamaterials.comsciencelearn.org.nz Klaproth later confirmed that Gregor's menachanite also contained titanium. samaterials.comrefractorymetal.org

The isolation of pure metallic titanium proved to be a significant challenge for early chemists. It wasn't until 1910 that Matthew A. Hunter successfully produced 99.9% pure titanium by reducing titanium tetrachloride (TiCl₄) with sodium. samaterials.comrefractorymetal.org The development of the Kroll process in the 1930s and 1940s, which uses magnesium to reduce TiCl₄, made the commercial production of titanium feasible. kyocera-sgstool.co.uksamaterials.com

The study of titanium oxychloride (TiOCl₂) is intrinsically linked to the chemistry of titanium tetrachloride. The formation of TiOCl₂ as a product of TiCl₄ hydrolysis has been a subject of interest in the context of producing high-purity titanium dioxide. wikipedia.org Early research focused on understanding the hydrolysis process of TiCl₄ to control the properties of the resulting TiO₂ pigments.

Research Rationale and Scope of Academic Inquiry into Titanium Dichlorooxo-

The academic inquiry into titanium, dichlorooxo- is driven by its pivotal role as a precursor in the synthesis of advanced materials and its applications in catalysis. Researchers are motivated to understand and control the chemical transformations of TiOCl₂ to tailor the properties of the final products, such as the particle size, crystal phase, and surface area of titanium dioxide nanomaterials. acs.orgacs.org

The scope of research on titanium, dichlorooxo- is broad and encompasses several key areas:

Synthesis and Precursor Chemistry: A significant portion of research focuses on the synthesis of TiOCl₂, often in situ from the hydrolysis of TiCl₄, and its subsequent use as a precursor. ontosight.aiacs.org Studies investigate how reaction conditions, such as temperature, pH, and the presence of additives, influence the formation and properties of TiO₂ nanoparticles. acs.orgresearchgate.net

Materials Science: Titanium, dichlorooxo- is extensively studied as a precursor for creating various nanostructured materials. This includes the synthesis of TiO₂ nanoparticles with specific crystalline phases (anatase, rutile, or brookite) for applications in photocatalysis, sensors, and electronic devices. acs.orgjetir.org

Catalysis: The compound is utilized both as a catalyst itself in certain organic reactions and as a precursor for preparing TiO₂-supported catalysts. ontosight.airesearchgate.netchembk.com Research in this area explores its efficiency in promoting chemical transformations and the development of more effective catalytic systems. ontosight.ai

Structural and Mechanistic Studies: Advanced analytical techniques are employed to investigate the structure of TiOCl₂ and the mechanisms of its reactions. This includes understanding the hydrolysis pathways of TiCl₄ that lead to TiOCl₂ and its subsequent conversion to TiO₂. rsc.org

Eigenschaften

IUPAC Name |

oxotitanium;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.O.Ti/h2*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYLSAGYQXAKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

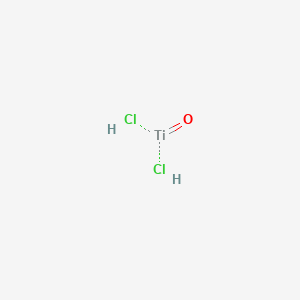

O=[Ti].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OTi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065635 | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13780-39-7 | |

| Record name | Titanium, dichlorooxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloride titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Titanium Dichlorooxo and Its Derivatives

Direct Synthesis Routes

Direct synthesis of titanium dichlorooxo- primarily involves the reaction of titanium tetrachloride (TiCl₄) under specific oxidative or thermal conditions.

Oxidation of Titanium Tetrachloride (TiCl₄) with Oxygen

Detailed computational studies have illuminated the complex chemistry of TiCl₄ oxidation. A first-principles investigation into the gas-phase precursor chemistry of a TiCl₄/O₂ mixture identified the thermodynamically most stable oxidation products across a wide temperature range. cam.ac.uk These studies show that at temperatures exceeding 1975 K, titanium dichlorooxo- (TiOCl₂) emerges as the dominant and most thermodynamically stable species. cam.ac.uk Industrial processes often operate at temperatures of at least 700°C and pressures above atmospheric pressure to facilitate this conversion. google.comgoogle.com The high temperatures required are a testament to the energy input needed to initiate the oxidation reaction. google.com

Table 1: Thermodynamic Stability of Species in TiCl₄ Oxidation

| Temperature Range (K) | Dominant Titanium Species |

|---|---|

| < 700 K | Trimer species |

| 700 - 1975 K | Ti₂OCl₆ |

| > 1975 K | TiOCl₂ |

Data sourced from first-principles equilibrium composition analysis of a TiCl₄/O₂ mixture. cam.ac.uk

Thermal Decomposition Pathways of Titanium Tetrachloride in Controlled Environments

The thermal decomposition of titanium tetrachloride can also yield titanium dichlorooxo-, particularly when a source of oxygen is present, such as in hydrolysis reactions at high temperatures. The process of reacting vaporized TiCl₄ with steam at temperatures between 300°C and 500°C results in its hydrolytic splitting to form titanium dioxide, with TiOCl₂ as an intermediate. google.com

Studies using plasma technology have also explored the thermal decomposition of TiCl₄. In such processes, an argon plasma torch heats reactants above their decomposition temperatures, which can exceed 5000 K. unt.edu Under these conditions, TiCl₄ dissociates, and in the presence of an oxygen source, can form oxychlorides. unt.edu Furthermore, kinetic studies of TiCl₄ decomposition behind reflected shock waves at temperatures between 1300 K and 1500 K provide insight into the fundamental steps of its breakdown, which are crucial for controlling the formation of intermediates like TiOCl₂. researchgate.net

Indirect Synthetic Approaches

Indirect methods for preparing titanium dichlorooxo- typically involve starting from a titanium precursor and chemically converting it, often in solution.

Hydrolysis-Based Preparations from Titanium Tetrachloride Solutions

The controlled hydrolysis of titanium tetrachloride is a common and direct laboratory and industrial route to produce titanium dichlorooxo- solutions. wikipedia.org The reaction is highly exothermic and proceeds readily upon contact with water, even atmospheric moisture. wikipedia.org The fundamental reaction is:

TiCl₄ + H₂O → TiOCl₂ + 2HCl patsnap.com

This reaction forms the basis for producing titanium dioxide nanoparticles, where the initial hydrolysis steps are critical. researchgate.net To manage the reaction's vigor, the process is often conducted at low temperatures. One method involves the slow addition of ice to cooled, substantially anhydrous TiCl₄ (e.g., at -40°C). google.com This technique allows the hydrolysis to occur at the solid-liquid interface, preventing the formation of significant liquid water and enabling the production of highly concentrated, viscous solutions of titanium oxychloride. google.com The resulting product is a key intermediate for various applications, including the synthesis of titanium dioxide. lookchem.com

Conversion from Titanium-Bearing Slags (e.g., CaTiO₃) via Acidolysis

Titanium can be extracted from various ores and industrial byproducts, such as titanium-bearing slags, through acidolysis. These slags, which can contain phases like perovskite (CaTiO₃), are treated with strong acids to dissolve the titanium content. rsc.orgscirp.org While the sulfate (B86663) process, using sulfuric acid to produce titanyl sulfate (TiOSO₄), is common for lower-grade ores, the use of hydrochloric acid can yield titanyl chloride solutions. jst.go.jpnih.gov

Research has demonstrated the synthesis of nanostructured titanium dioxide from titanium-bearing electric arc furnace molten slag using different acids, including hydrochloric acid. rsc.org The acidolysis process breaks down the complex oxide matrix of the slag, bringing the titanium into an acidic aqueous solution as a salt, such as titanium oxychloride. This solution can then be further processed, for example, through hydrolysis, to precipitate hydrated titanium dioxide. rsc.org

Influence of Reaction Conditions on Stoichiometry and Structural Outcomes

The conditions under which synthesis is performed have a profound impact on the resulting titanium compounds.

In the direct oxidation of TiCl₄ , temperature is a critical variable. As shown in computational models, the identity of the most stable titanium oxychloride species changes dramatically with temperature, with TiOCl₂ only becoming dominant at very high temperatures (above 1975 K). cam.ac.uk Below this temperature, other polymeric oxychlorides like Ti₂OCl₆ are more stable. cam.ac.uk

For hydrolysis-based preparations , the stoichiometry and concentration of the final TiOCl₂ solution are controlled by the ratio of water to TiCl₄ and the temperature. patsnap.comgoogle.com Using insufficient water will lead to incomplete hydrolysis, while an excess can promote further hydrolysis to form hydrated titanium dioxide (TiO₂·nH₂O). The use of different solvents during sol-gel synthesis, a process that relies on hydrolysis and condensation, can influence the crystalline phase (anatase, rutile, or brookite) and particle size of the final TiO₂ product, demonstrating the solvent's role in directing the structural outcome. ijcce.ac.ir

In the acidolysis of titanium-bearing slags , the type and concentration of the acid used are determining factors for the final product's characteristics. Studies have shown that using hydrochloric acid or sulfuric acid can lead to the formation of different TiO₂ crystal structures (rutile and anatase, respectively) upon subsequent processing. rsc.org Increasing the concentration of sulfuric acid, for instance, was found to favor the transformation of anatase to rutile. rsc.org

Table 2: Influence of Acid Type in Slag Acidolysis on Final TiO₂ Crystal Phase

| Acid System | Resulting TiO₂ Crystal Phase |

|---|---|

| Hydrochloric Acid | Rutile |

| Sulfuric Acid | Anatase |

| Nitric Acid | Anatase and Rutile mixture |

Data sourced from synthesis of TiO₂ from Ti-bearing EAF slag. rsc.org

Scale-Up Considerations for Industrial Intermediate Production

The industrial-scale production of Titanium, dichlorooxo- (titanium oxychloride) as an intermediate presents significant chemical engineering challenges. The transition from laboratory synthesis to large-volume manufacturing necessitates careful management of reaction thermodynamics, material stability, and process control to ensure safety, consistency, and efficiency. The primary route to titanium oxychloride is the controlled hydrolysis of titanium tetrachloride, a reaction that is notoriously energetic and difficult to manage. patsnap.comgoogle.com

Key challenges in scaling up the production of titanium oxychloride solution include the highly exothermic nature of the hydrolysis reaction, the corrosive properties of the reactants and products, and the need for precise control over the final product's concentration and temperature. patsnap.comgoogle.comwipo.int Industrial solutions involve sophisticated equipment designed for continuous, rather than batch, processing. Such systems can better manage heat removal through heat exchangers and provide a steady-state operation that enhances safety and product uniformity. wipo.int The entire system often operates under a slight negative pressure to prevent the leakage of hazardous gases. patsnap.comwipo.int

Material selection is critical due to the presence of hydrochloric acid, a byproduct of the hydrolysis. patsnap.com Equipment, including mixers, pumps, and tanks, must be constructed from corrosion-resistant materials. Furthermore, achieving a stable and consistent output requires advanced process control, utilizing components like Venturi mixers for rapid and efficient mixing of titanium tetrachloride and water, and falling film absorbers. patsnap.comwipo.int

Below is a table summarizing the primary challenges and corresponding engineering solutions for the scale-up of titanium oxychloride production.

| Scale-Up Challenge | Description | Engineering/Process Solution |

| Exothermic Reaction | The hydrolysis of titanium tetrachloride (TiCl₄) with water releases a large amount of heat, which can cause dangerous "bumping" and loss of control in batch reactors. patsnap.comgoogle.com | Implementation of continuous production systems with integrated heat exchangers to effectively remove reaction heat. patsnap.comwipo.int Use of finely divided ice instead of liquid water can also help control the reaction rate. google.com |

| Corrosion | The process generates hydrochloric acid (HCl) and involves acidic titanium oxychloride (TiOCl₂) solutions, which are highly corrosive to standard metals. fangyuan-tio2.com | Utilization of specialized, corrosion-resistant materials for all wetted parts, including reactors, pumps, piping, and instrumentation. |

| Process Control | Maintaining a consistent concentration and temperature of the final TiOCl₂ solution is crucial for its use as an intermediate. patsnap.comwipo.int | Use of automated, continuous systems featuring precision flowmeters, Venturi mixers for efficient mixing, and circulation loops to ensure homogeneity. wipo.int |

| Safety & Handling | Titanium tetrachloride is highly reactive with moisture in the air, producing hazardous fumes. patsnap.com | Operating the entire system under negative pressure to prevent leaks and employing closed-loop systems for conveying reactants. patsnap.comwipo.int |

Role in the Chloride Process for Titanium Dioxide Production

The formation of titanium oxychloride occurs via the hydrolysis of titanium tetrachloride, as shown by the chemical equation: TiCl₄ + H₂O → TiOCl₂ + 2HCl. patsnap.com

In the context of the primary pigment-grade chloride process, the uncontrolled presence of water and subsequent formation of TiOCl₂ is considered a complication, as it can lead to solid deposits and operational issues. google.comfangyuan-tio2.com However, the deliberate and controlled hydrolysis of TiCl₄ to produce an aqueous titanium oxychloride solution is itself an important industrial process. This solution serves as a direct precursor or intermediate for producing specific forms of titanium dioxide, often for non-pigmentary applications or as a starting point for materials like mesoporous titania. primaryinfo.com

Therefore, the role of TiOCl₂ as an industrial intermediate is best understood not as part of the main gaseous oxidation route, but as the central component in aqueous-based processes that start with TiCl₄. These processes leverage the controlled formation of TiOCl₂ to ultimately yield specialized TiO₂ products through methods like precipitation and crystallization from the solution. primaryinfo.com

The following table contrasts the main chloride process with a process variant that utilizes titanium oxychloride as a planned intermediate.

| Feature | Standard Chloride Process (for Pigment) | Process Variant via TiOCl₂ Intermediate |

| Primary Intermediate | Titanium tetrachloride (TiCl₄) wikipedia.org | Titanium, dichlorooxo- (TiOCl₂) solution primaryinfo.com |

| Key Reaction Step | High-temperature gas-phase oxidation of TiCl₄ fangyuan-tio2.com | Controlled hydrolysis of TiCl₄ to form an aqueous solution patsnap.comprimaryinfo.com |

| Reaction Phase | Gas-phase reaction fangyuan-tio2.com | Liquid-phase reaction (aqueous) primaryinfo.com |

| Typical End Product | High-purity rutile TiO₂ pigment wikipedia.orgti-cons.com | Various TiO₂ forms (anatase, rutile), often for specialized applications primaryinfo.comgoogle.com |

| Chlorine Management | Chlorine is regenerated during oxidation and recycled directly. wikipedia.org | Hydrochloric acid is produced as a byproduct of hydrolysis. patsnap.com |

Coordination Chemistry and Ligand Interactions of Titanium Dichlorooxo

Formation of Adducts with Lewis Bases

As a Lewis acid, the titanium center in Ti(O)Cl₂ readily accepts electron pairs from donor molecules (ligands). nih.gov The formation of these adducts is a classic Lewis acid-base reaction. nih.govresearchgate.net The nature of the resulting complex is influenced by the type of ligand, its steric bulk, and the reaction conditions. The interaction typically results in monomeric or dimeric species.

Dichlorooxotitanium(IV) forms stable adducts with various nitrogen-containing Lewis bases. Monodentate ligands like pyridine (B92270) (py) and methyl cyanide (acetonitrile, MeCN) typically coordinate to the titanium center to form complexes with the general formula [Ti(O)Cl₂(L)₂]. In analogous titanium(IV) systems, such as those derived from TiCl₄, adducts with acetonitrile (B52724) are known to favor a cis-octahedral configuration. capes.gov.br The reaction with pyridine can yield monomeric species, though dimeric structures, often with bridging atoms, are also prevalent in related titanium chemistry. nih.gov For instance, dinuclear titanium(IV) complexes with bridging chloride atoms and two coordinated pyridine ligands per metal center have been structurally characterized, showcasing a pseudo-octahedral environment around each titanium atom. iucr.org

Bidentate chelating ligands like 2,2'-bipyridyl (bpy) coordinate to the titanium center by donating electron pairs from both nitrogen atoms, forming a stable five-membered ring. This chelation effect typically leads to the formation of monomeric octahedral complexes with the stoichiometry [Ti(O)Cl₂(bpy)]. The formation of such complexes is a well-established motif in the coordination chemistry of d-block metals. nih.gov

Oxygen-donor ligands, particularly cyclic ethers like tetrahydrofuran (B95107) (THF), readily form adducts with titanium(IV) chloro-species. nih.goviucr.org The interaction of Ti(O)Cl₂ with THF is expected to yield a six-coordinate monomeric complex, [Ti(O)Cl₂(THF)₂]. Studies on related titanium tetrahalide adducts show that when THF acts as the Lewis base, a cis-trans equilibrium can be observed in solution, though the cis isomer is often predominant. capes.gov.br The formation of a stable monomeric species with THF can even prevent the formation of dimeric structures that might otherwise occur. ucl.ac.uk Structural studies of related titanium(IV) complexes containing coordinated THF have confirmed a distorted octahedral geometry. iucr.org Bidentate oxygen donors like ethylene (B1197577) glycol dimethyl ether would behave similarly to bipyridyl, chelating to the metal center.

Structural Elucidation of Coordination Complexes

The structures of dichlorooxotitanium(IV) coordination complexes are primarily determined using single-crystal X-ray diffraction, which provides precise information on coordination geometries, bond lengths, and bond angles.

The predominant coordination geometry for titanium(IV) in these adducts is octahedral (six-coordinate). ucl.ac.uk This geometry is observed in complexes with both monodentate and bidentate ligands, such as [Ti(O)Cl₂(L)₂] or [Ti(O)Cl₂(L-L)]. capes.gov.brucl.ac.uk The octahedron is often distorted due to the differing steric and electronic properties of the oxo, chloro, and neutral donor ligands. ucl.ac.uk

While less common, five-coordinate species, likely with a trigonal bipyramidal geometry, can exist as intermediates in ligand exchange reactions or as stable complexes with very bulky ligands.

X-ray crystallography of analogous titanium(IV) complexes provides insight into the expected structural parameters for Ti(O)Cl₂ adducts. The Ti-Cl bond lengths are typically in the range of 2.3-2.4 Å for terminal chlorides. iucr.org In dimeric structures with bridging chlorides, the bridging Ti-Cl bonds are longer, ranging from approximately 2.46 Å to 2.74 Å. iucr.org The bond between titanium and a neutral oxygen-donor ligand like THF is found to be around 2.13 Å. iucr.org

Bond angles often deviate from the ideal 90° and 180° of a perfect octahedron. For example, in a related chelating diester complex, the O-Ti-O bond angle is compressed to around 80.2° due to the constraints of the chelate ring, while Cl-Ti-Cl angles can be pushed open to nearly 99°. ucl.ac.uk

Table 1: Representative Bond Parameters in Analogous Titanium(IV) Coordination Complexes

| Parameter | Bond Type | Typical Value | Complex Type / Example | Citation |

| Bond Length | Ti-Cl (terminal) | 2.390 Å | Dinuclear Imido Complex | iucr.org |

| Ti-Cl (bridging) | 2.460 - 2.744 Å | Dinuclear Imido Complex | iucr.org | |

| Ti-O (alkoxide) | 2.13 Å | Fluoroalkoxide Complex | iucr.org | |

| Ti-O (THF) | 2.13 Å | Fluoroalkoxide Complex | iucr.org | |

| Bond Angle | O-Ti-O | 80.23° | Diester Chelate Complex | ucl.ac.uk |

| Cl-Ti-Cl | 98.51° | Diester Chelate Complex | ucl.ac.uk |

Dichlorooxotitanium(IV) complexes can exist as both monomers and dimers. In the presence of a sufficient amount of a coordinating Lewis base, stable monomeric adducts like [Ti(O)Cl₂(L)₂] are typically formed. ucl.ac.uk These species are coordinatively saturated and often exhibit octahedral geometry. ucl.ac.ukiucr.org

However, in the absence of strong coordinating solvents or under conditions of hydrolysis, dimeric species are common. A key structural motif is the oxo-bridged dimer, which contains a linear or bent Ti-O-Ti linkage. nih.gov The formation of an oxo-bridged dimeric structure, [Ti₂(µ-O)Cl₃{CH₂(COOiPr)₂}₂)], was observed upon exposure of a titanium tetrachloride reaction to trace amounts of water, indicating the spontaneous formation of the Ti-O-Ti core. ucl.ac.uk Other studies have established the crystal structures of dimeric [Ti₂(dpk)₄(μ₂-O)₂] and even tetrameric species built from these oxo-bridged units. nih.gov These dimeric and higher nuclearity structures are a fundamental aspect of the chemistry of titanium oxo-halides.

Table of Mentioned Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| Titanium, dichlorooxo- | Ti(O)Cl₂ |

| Methyl Cyanide | MeCN / Acetonitrile |

| Trimethylamine | NMe₃ |

| Pyridine | C₅H₅N / py |

| 2,2'-Bipyridyl | C₁₀H₈N₂ / bpy |

| α-Picoline | C₆H₇N |

| Tetrahydropyran | C₅H₁₀O |

| Tetrahydrofuran | C₄H₈O / THF |

| Ethylene Glycol Dimethyl Ether | C₄H₁₀O₂ / DME |

Ligand Exchange Reactions and Reactivity Profiles

The reactivity of dichlorooxo-titanium(IV) is dominated by ligand exchange reactions, where the chloride ligands or other coordinated solvent molecules are replaced by incoming ligands. The Ti(IV) center is a d⁰ metal ion and, as a hard Lewis acid, shows a strong preference for hard donor atoms, particularly oxygen and nitrogen. mdpi.com While the lack of crystal field stabilization energy would suggest labile complexes, the high oxidation state of Ti(IV) tends to decrease this lability. mdpi.com

Ligand exchange reactions are fundamental to the coordination chemistry of titanyl complexes. A relevant example is the ligand interchange reaction between titanyl acetylacetonate (B107027), TiO(acac)₂, and titanium tetrachloride, TiCl₄. This reaction yields di(acetylacetonato)titanium dichloride, Ti(acac)₂Cl₂, and dichlorooxo-titanium(IV), TiOCl₂, demonstrating an equilibrium involving the exchange of acetylacetonate and chloride ligands. unipi.it

[TiOCl₂(solvent)ₓ] + L ⇌ [TiOCl(L)(solvent)ₓ]⁺ + Cl⁻ [TiOCl₂(solvent)ₓ] + 2L ⇌ [TiO(L)₂(solvent)ₓ]²⁺ + 2Cl⁻ (where L is a neutral donor ligand)

The chloride ligands in a solvated dichlorooxo-titanium(IV) species are susceptible to substitution by a wide range of other ligands. The outcome of these reactions is often dictated by the relative concentrations of the reactants and the stability of the resulting complex, in accordance with Le Châtelier's principle. chemguide.co.ukcrunchchemistry.co.uk For example, the addition of strong chelating agents with oxygen donor atoms, such as carboxylates, catechols, or polyols, can lead to the complete displacement of the chloride ions. nih.govcore.ac.uk

The reactivity profile can be summarized as follows:

Reaction with Hard Donors: Readily reacts with ligands containing hard donor atoms like oxygen (e.g., water, alcohols, ethers, carboxylates) and nitrogen (e.g., amines). mdpi.com

Hydrolysis: In the presence of water, titanyl chloride species can undergo further hydrolysis to form oligo- or polymeric oxo-bridged titanium species, eventually leading to the precipitation of titanium dioxide (TiO₂). This reactivity necessitates the use of non-aqueous solvents for many synthetic applications.

Redox Reactions: While the Ti(IV) center is generally redox-stable, reactions with reducing agents can lead to the formation of Ti(III) species. acs.org

Table 2: Overview of Ligand Exchange Reactions for Dichlorooxo-Titanium(IV)

| Incoming Ligand Type | Example Ligand (L) | Typical Product | Notes |

|---|---|---|---|

| Halide | Cl⁻ | [TiOCl₃]⁻, [TiOCl₄]²⁻ | Formation of higher chloro-complexes in high [Cl⁻]. ubc.ca |

| Oxygen Donors | Acetylacetonate (acac⁻) | [TiO(acac)Cl], [TiO(acac)₂] | Exchange of chloride for chelating acac⁻ ligands. unipi.it |

| Oxygen Donors | Carboxylates (RCOO⁻) | [TiO(OOCR)₂] | Forms stable carboxylate complexes. acs.org |

| Nitrogen Donors | Amines (R₃N) | [TiOCl₂(NR₃)₂] | Formation of neutral adducts. |

Reaction Pathways and Mechanistic Investigations Involving Titanium Dichlorooxo

Hydrolysis Mechanisms and Kinetics

The hydrolysis of titanium compounds, including dichlorooxotitanium, is a fundamental process for synthesizing TiO₂. The reaction pathways and resulting products are highly dependent on the specific conditions.

Stepwise Hydrolysis to Titanium Dioxide and Hydrogen Chloride

The hydrolysis of dichlorooxotitanium is a multi-stage process that ultimately yields titanium dioxide and hydrogen chloride. The reaction can be initiated from titanium tetrachloride (TiCl₄), which readily hydrolyzes in the presence of moisture. nih.gov This exothermic reaction first forms titanium oxychloride intermediates, which then further hydrolyze. nih.gov

However, this is a simplification of a more complex series of reactions. The initial step involves the reaction of TiCl₄ with water to form titanium trichloride (B1173362) hydroxide (B78521) (TiCl₃OH) and HCl. researchgate.net This is followed by the formation of dichlorooxotitanium (TiOCl₂) through the elimination of another HCl molecule. researchgate.net Subsequent hydrolysis steps involve the reaction of TiOCl₂ with water to produce titanium dioxide. researchgate.net The hydrolysis can be influenced by dilution with acid and heat, and seeding with TiO₂ can facilitate the process. 911metallurgist.com

Computational studies using Density Functional Theory (DFT) have provided insights into the energetics of these steps. The initial hydrolysis of TiCl₄ to TiCl₃OH is only slightly endothermic. researchgate.net The subsequent reaction to form TiOCl₂ and then TiO₂ involves further reactions with water molecules. researchgate.net

In solution, dichlorooxotitanium can exist as complex clusters. For instance, in aqueous solutions, it has been proposed that a (Ti₂O₂)(H₂O)₄Cl₄ cluster is formed. researchgate.netrsc.org A complete proposed transformation scheme in solution involves the following steps: (Ti₂O₂)(H₂O)₄Cl₄ → Ti(OH)(H₂O)₂Cl₃ → Ti(OH)₂Cl₂ → rutile-type Ti(OH)₂Cl₂ → rutile TiO₂ rsc.org

Influence of Reaction Temperature and pH on Product Polymorphism

The crystalline form (polymorph) of the resulting titanium dioxide—anatase, rutile, or brookite—is significantly influenced by the reaction conditions, particularly temperature and pH. core.ac.uk

Temperature:

Higher calcination temperatures generally favor the formation of the most stable polymorph, rutile. core.ac.ukacs.org

The transformation from amorphous or other crystalline phases to rutile is temperature-dependent, often occurring in the range of 500 to 900 °C. core.ac.uk

For instance, one study showed that at 300 °C, mixed brookite/rutile phases were observed. As the temperature increased to 700 °C, a complete transformation to anatase occurred, and above this temperature, the anatase began to transform into rutile, with pure rutile being obtained at 1100 °C. acs.org

Low-temperature hydrolysis of an aqueous TiCl₄ solution at 50°C has been shown to produce pure rutile. nih.gov

pH:

The pH of the hydrolysis solution is a crucial factor in determining the resulting TiO₂ polymorph. core.ac.uk

In the pyrolysis of aqueous TiCl₄ solutions at 80 °C, low pH levels favor the formation of anatase, while higher pH levels lead to a greater proportion of amorphous TiO₂ complexes. mdpi.com The presence of OH⁻ and NH₃ radicals at high pH reduces the activity of Cl⁻ radicals, favoring the formation of amorphous titanium hydroxo complexes. mdpi.com

The hydrolysis of TiCl₄ in acidic media (pH close to 1) leads to the formation of [Ti(OH)(OH₂)₅]³⁺ and [Ti(OH)₂(OH₂)₄]²⁺ monomers. nih.gov As the pH increases, further deprotonation occurs, leading to different monomeric species that influence the final TiO₂ structure. nih.gov

Seeding with specific crystal structures can also direct the formation of a particular polymorph. For example, seeding with anatase can lead to the formation of anatase hydrate. acs.org

Role as an Intermediate in Titanium Dioxide Nanoparticle Formation

Dichlorooxotitanium is a key intermediate species in the gas-phase synthesis of TiO₂ nanoparticles from the oxidation of titanium tetrachloride (TiCl₄). This industrial process, known as the "chloride process," operates at high temperatures (1500–2000 K). cam.ac.uk

Gas-Phase Kinetic Modeling of TiCl₄ Oxidation Processes

Detailed kinetic models have been developed to understand the complex gas-phase reactions occurring during TiCl₄ oxidation. cam.ac.ukcam.ac.uk These models aim to identify the elementary reaction steps and their rate constants to predict the formation and growth of TiO₂ nanoparticles. cam.ac.uk

Early models were often based on simplified global reaction kinetics. cam.ac.uk However, more recent and sophisticated models incorporate a large number of elementary reactions and intermediate species, including various titanium oxychlorides (TiₓOᵧClz). cam.ac.ukcam.ac.uk These detailed models are validated by comparing their predictions with experimental data from reactors like plug flow reactors (PFRs) and rapid compression machines (RCMs). cam.ac.uk

Computational methods, such as Density Functional Theory (DFT) and Variational Transition State Theory (VTST), are used to calculate the thermochemical data and kinetic parameters for the species and reactions included in the models. cam.ac.uk These calculations have been instrumental in improving the accuracy of the kinetic models. cam.ac.uk One key finding from these models is that at temperatures above 1975 K, TiOCl₂ is the dominant and most thermodynamically stable monomeric species. cam.ac.uk

Identification of Elementary Reaction Steps and Rate Constants

The oxidation of TiCl₄ is a radical-driven process. A proposed mechanism involves the thermal decomposition of TiCl₄ and abstraction reactions that lead to the formation of radicals. researchgate.net These radicals are then oxidized by O₂, forming titanium oxychloride species that can collide and coagulate to form nanoparticles. researchgate.net

Detailed kinetic models include numerous elementary reactions. For example, one improved model added several new reactions involving species like Ti₂O₂Cl₆, Ti₂O₂Cl₅, and TiCl₂OCl. cam.ac.uk The rate constants for these reactions are often pressure-dependent and are calculated using advanced theoretical methods. cam.ac.uk

An example of an elementary reaction pathway is the reaction of TiCl₃ with O₂ to form TiO₂Cl₃, which can then react further. cam.ac.uk Another important reaction involves the dimerization of TiOCl₃ to form Ti₂O₂Cl₆. cam.ac.uk The table below presents some of the elementary reactions and their rate constants that are considered in these kinetic models.

| Reaction | A (cm³/mol·s) | n | E (kJ/mol) |

| TiCl₄ + O₂ ⇌ TiO₂Cl₃ + Cl | 1.00E+14 | 0 | 334.7 |

| TiCl₃ + O₂ ⇌ TiO₂Cl₃ | 1.81E+12 | 0 | 0 |

| 2 TiOCl₃ ⇌ Ti₂O₂Cl₆ | 1.00E+12 | 0 | 0 |

| TiCl₃ + TiO₂Cl₃ ⇌ 2 TiOCl₃ | 1.00E+12 | 0 | 0 |

Table: Examples of elementary reactions and their Arrhenius parameters used in kinetic modeling of TiCl₄ oxidation. Data is illustrative of the types of reactions considered.

Dimerization and Clustering Phenomena of Oxychloride Intermediates

The formation of dimers and larger clusters of titanium oxychloride intermediates is a crucial step leading to the nucleation of TiO₂ particles. acs.org Species like Ti₂O₂Cl₄ and Ti₂O₂Cl₆ have been identified as important intermediates in the main reaction pathway. cam.ac.uk

The dimerization of TiOCl₃ to form Ti₂O₂Cl₆ is a key reaction in the gas-phase mechanism. cam.ac.uk Furthermore, larger clusters can form through subsequent reactions. For example, a stable Ti₂O₂Cl₆ species has been located on the minimum energy pathway for the reaction between TiCl₃ and TiO₂Cl₃. cam.ac.uk The addition of these dimer and cluster species to kinetic models has improved their predictive capabilities. cam.ac.uk

In solution, as mentioned earlier, dichlorooxotitanium is also known to form clusters. A notable example is the (Ti₂O₂)(H₂O)₄Cl₄ cluster identified in aqueous solutions, which plays a role in the subsequent hydrolysis to form TiO₂. researchgate.netrsc.org The study of these clustering phenomena is essential for understanding the initial stages of particle formation and growth in both gas-phase and liquid-phase synthesis routes.

Chlorination and Oxo-Transfer Reactions

Titanium, dichlorooxo-, also known as titanium(IV) oxydichloride, is a key intermediate in high-temperature reactions involving titanium, oxygen, and chlorine. Its formation and consumption are central to understanding the mechanisms of large-scale industrial processes and specific chemical syntheses.

Mechanisms in Titanium Oxide Chlorination Processes

The primary industrial route to producing titanium dioxide (TiO₂) pigment is the chloride process, which involves the high-temperature carbo-chlorination of titanium-containing ores (like rutile or ilmenite) to produce titanium tetrachloride (TiCl₄), a crucial intermediate. scielo.org.zasaimm.co.zacqtitaniumdioxide.comencyclopedia.pub This process typically operates in a fluidized-bed reactor at temperatures between 900 and 1,100°C. saimm.co.zacqtitaniumdioxide.com

TiO₂ + 2Cl₂ + C → TiCl₄ + CO₂ cqtitaniumdioxide.com

However, the mechanism is more complex than this single equation suggests. The conversion of solid TiO₂ to gaseous TiCl₄ proceeds through a series of partially chlorinated intermediates. mdpi.com The carbon reductant plays a critical role by removing oxygen from the titanium dioxide crystal lattice, which lowers the oxygen potential and creates unsaturated, lower-valence titanium sites. mdpi.com These sites are then susceptible to attack by chlorine.

The process is understood to involve the stepwise formation of titanium oxychlorides, including Titanium, dichlorooxo- (TiOCl₂), as key intermediates. mdpi.comcam.ac.uk The reaction sequence can be conceptualized as the progressive replacement of oxygen atoms with chlorine atoms. Adsorption of chlorine gas (Cl₂) onto the TiO₂ surface is initially physical. mdpi.com The chemical reaction is initiated by the action of carbon, which destabilizes the TiO₂ structure by extracting an oxygen atom to form carbon monoxide (CO) or carbon dioxide (CO₂). mdpi.com This leads to the formation of various chlorinated titanium oxides, represented generally as TiOₓCl₄₋ₓ. mdpi.com

Computational studies combining ab initio molecular dynamics (AIMD) and deep potential molecular dynamics (DeePMD) have helped elucidate these atomic-level transformations, showing how the removal of oxygen by carbon facilitates the bonding of chlorine to titanium, ultimately leading to the fully chlorinated TiCl₄. mdpi.com Titanium, dichlorooxo- is a significant species in this pathway before the final chlorination step occurs.

Thermochemical Considerations in Reaction Pathways

The stability and prevalence of intermediates like Titanium, dichlorooxo- are governed by the thermochemistry of the system. Quantum chemistry calculations and equilibrium analyses have been performed to understand the thermodynamics of the Ti-O-Cl system, which is essential due to the lack of extensive experimental data for many of the high-temperature intermediates. nih.gov

First-principles calculations have been used to determine the standard enthalpy of formation (ΔfH°₂₉₈K) for TiOCl₂, yielding a value of -598 ± 20 kJ/mol . nih.gov This indicates a thermodynamically stable compound under standard conditions.

Equilibrium composition analysis of a mixture of TiCl₄ and O₂ at 3 bar reveals the temperature-dependent stability of various titanium oxychloride species. cam.ac.uk

At lower temperatures (below 700 K), trimeric species are dominant.

In a mid-temperature range (700 to 1975 K), the dimer Ti₂OCl₆ is the most abundant species.

Significantly, at temperatures above 1975 K, the monomer TiOCl₂ becomes the dominant and most thermodynamically stable species . cam.ac.uk This finding aligns with its proposed role as a key high-temperature intermediate in the chloride process.

The thermodynamic data for the key compounds involved in the chlorination and oxidation pathways highlight the favorability of these transformations.

| Compound | Formula | State | Standard Enthalpy of Formation (ΔfH°₂₉₈K) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Titanium, dichlorooxo- | TiOCl₂ | gas | -598 ± 20 | Data not available | nih.gov |

| Titanium(IV) chloride | TiCl₄ | liquid | -804.2 | -726.8 | ck12.orgwikipedia.org |

| Titanium(IV) chloride | TiCl₄ | gas | -763.2 | -726.2 | ck12.orgwikipedia.org |

| Titanium dioxide (Rutile) | TiO₂ | solid | -944.0 | -888.8 | wikipedia.org |

Reactions with Organic Substrates and Organometallic Transformations

While its role in industrial inorganic chemistry is significant, Titanium, dichlorooxo- and related titanium oxychlorides also participate in reactions with organic compounds, often acting as reagents or catalyst precursors. chembk.comlookchem.com These transformations typically leverage the Lewis acidic nature of the titanium center and its propensity to form stable titanium-oxygen bonds.

A notable area of reactivity is with organic molecules containing carbonyl groups, such as β-diketones. For instance, the reaction of titanium tetrachloride (TiCl₄) with 2,4-pentanedione (Hacac) can lead to titanium acetylacetonate (B107027) (acac) complexes. researchgate.net While this reaction starts from TiCl₄, the formation of titanium oxychloride species can occur, especially in the presence of trace water, leading to oxo-bridged dimeric structures. researchgate.net For example, the reaction of TiCl₄ with isopropyl malonate in the presence of moisture resulted in the formation of an oxo-bridged dimer, [Ti₂(μ-O)Cl₃{CH₂(COOiPr)₂}₂]. researchgate.net This demonstrates a key transformation pathway where a Ti-O-Ti linkage is formed, a structure related to the simple TiOCl₂ monomer.

The reaction of vanadium oxytrichloride (VOCl₃), an analogue of TiOCl₂, with substrates like 2,4-pentanedione and various diesters yields coordination compounds where the organic ligand binds to the metal center through its two carbonyl oxygen atoms. researchgate.net By analogy, TiOCl₂ is expected to react similarly with such bidentate ligands.

Furthermore, titanium oxychloride can be considered an intermediate or active species in reactions where TiCl₄ is used to activate carbonyls or alcohols. For example, TiCl₄ is an effective reagent for promoting the direct esterification of carboxylic acids with alcohols. mdpi.com The mechanism involves the activation of the carboxylic acid, a process where transient titanium-oxygen bonds are formed, highlighting the relevance of oxo-titanium species in facilitating organic transformations.

Advanced Spectroscopic and Structural Characterization Techniques for Titanium Dichlorooxo Systems

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray diffraction (XRD) is a fundamental technique for elucidating the three-dimensional atomic arrangement of crystalline solids. malvernpanalytical.comamericanpharmaceuticalreview.com For "Titanium, dichlorooxo-," XRD would be instrumental in determining its crystal lattice, unit cell dimensions, and the precise bond lengths and angles between titanium, oxygen, and chlorine atoms. This technique relies on the principle that the wavelength of X-rays is comparable to the interatomic distances in crystals, leading to a unique diffraction pattern for a given crystal structure. youtube.com

While a specific, publicly available crystal structure for pure, simple "Titanium, dichlorooxo-" (TiCl₂O) is not readily found in crystallographic databases, the structures of related titanium halides, such as titanium(IV) chloride (TiCl₄) and titanium(II) chloride (TiCl₂), have been determined. researchgate.netijsdr.org For instance, solid TiCl₄ crystallizes in a monoclinic system and consists of discrete tetrahedral molecules. researchgate.net The analysis of more complex titanium(IV) oxo-complexes often reveals intricate cluster arrangements. nih.govnih.gov A hypothetical crystal structure analysis of TiCl₂O would likely reveal a polymeric structure with bridging oxygen or chlorine atoms to satisfy the coordination number of titanium.

The general workflow for the structural determination of a new titanium oxo-halide compound would involve:

Single Crystal Growth: Obtaining a suitable single crystal of the compound.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data.

Structure Solution and Refinement: Processing the diffraction data to determine the unit cell parameters and space group, followed by solving the phase problem to obtain an initial structural model. This model is then refined to achieve the best fit with the experimental data.

The resulting structural information, including atomic coordinates, bond distances, and bond angles, is crucial for understanding the material's properties and reactivity.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of "Titanium, dichlorooxo-". These techniques provide information about the functional groups present and can offer insights into the molecular structure and bonding. lehigh.edu

In the vibrational spectrum of "Titanium, dichlorooxo-," the key vibrational modes of interest would be the Ti=O and Ti-Cl stretching and bending frequencies. The positions of these bands are indicative of the bond strength and the coordination environment of the titanium center.

Ti=O Stretching: The titanyl group (Ti=O) typically exhibits a strong absorption band in the IR spectrum in the range of 900-1000 cm⁻¹. The exact frequency can provide information about the degree of π-bonding and the presence of bridging oxo groups (Ti-O-Ti), which would appear at lower frequencies (typically 700-850 cm⁻¹). researchgate.net

Ti-Cl Stretching: The stretching vibrations of titanium-chlorine bonds in titanium(IV) compounds generally appear in the region of 300-500 cm⁻¹. For comparison, titanium tetrachloride (TiCl₄) shows a strong Raman band at approximately 387 cm⁻¹. rsc.org

The number of observed IR and Raman bands is governed by the selection rules determined by the molecule's symmetry. A comparison of the IR and Raman spectra can provide clues about the molecular geometry due to the principle of mutual exclusion for centrosymmetric molecules. irdg.org

Interactive Data Table: Expected Vibrational Modes for Titanium, dichlorooxo-

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Ti=O | Stretching | 900 - 1000 | IR, Raman |

| Ti-O-Ti | Asymmetric Stretching | 700 - 850 | IR |

| Ti-Cl | Stretching | 300 - 500 | IR, Raman |

| O=Ti-Cl | Bending | < 300 | IR, Raman |

| Cl-Ti-Cl | Bending | < 200 | IR, Raman |

Note: The exact positions of the vibrational bands for "Titanium, dichlorooxo-" would require experimental data for this specific compound.

Raman spectroscopy is particularly well-suited for studying the structure of species in solution. arxiv.orgepa.gov Studies on solutions of titanium tetrachloride in hydrochloric acid have indicated that instead of the simple hexachlorotitanate(IV) anion, [TiCl₆]²⁻, more complex oxyhalide species are likely formed, such as [TiOCl₄]²⁻ or [TiOCl₅]³⁻. rsc.org The presence of Ti-O bonds in these species can be identified by characteristic Raman bands. The formation and structure of such clusters in solution are highly dependent on factors like the solvent, concentration, and the presence of other coordinating species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. rsc.org For titanium compounds, both ⁴⁷Ti and ⁴⁹Ti isotopes are NMR-active, with ⁴⁹Ti being the preferred nucleus due to its higher sensitivity and narrower linewidths. rsc.org Since titanium(IV) complexes are diamagnetic (d⁰ electron configuration), they are amenable to high-resolution NMR studies. rsc.org

The ⁴⁹Ti NMR chemical shift is highly sensitive to the coordination environment and the nature of the ligands bonded to the titanium center. The chemical shift range for titanium compounds is very wide, spanning over 2700 ppm. sci-hub.se This sensitivity allows for the differentiation of various titanium species that may be present in equilibrium in solution.

For "Titanium, dichlorooxo-," ⁴⁹Ti NMR spectroscopy could be used to:

Identify the different titanium-containing species in solution.

Provide information about the coordination number and geometry of the titanium center.

Study ligand exchange reactions and the dynamics of cluster formation.

Interactive Data Table: Properties of Titanium Isotopes for NMR Spectroscopy

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |

| ⁴⁷Ti | 7.44 | 5/2 | -1.5123 |

| ⁴⁹Ti | 5.41 | 7/2 | -1.5126 |

Theoretical and Computational Chemistry Studies of Titanium Dichlorooxo

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of titanium oxychlorides, including Titanium, dichlorooxo-. These calculations provide fundamental insights into the molecule's stability and reactivity.

Electronic Structure Analysis and Bonding Characteristics

Theoretical studies have explored the electronic structure of TiCl₂O, focusing on the nature of the titanium-oxygen and titanium-chlorine bonds. The bonding in TiCl₂O is characterized by a combination of ionic and covalent interactions. The significant electronegativity difference between titanium, oxygen, and chlorine leads to a polar nature of the bonds. The titanium atom is in a +4 oxidation state, forming a strong double bond with the oxygen atom and single bonds with the two chlorine atoms. This arrangement results in a stable molecule. Molecular orbital analysis would further reveal the specific atomic orbital contributions to the bonding and anti-bonding orbitals, providing a more detailed picture of the electronic landscape.

Geometry Optimization and Conformational Analysis

Computational chemists have performed geometry optimizations to determine the most stable three-dimensional structure of the TiCl₂O molecule in the gas phase. These calculations consistently predict a bent, C₂ᵥ symmetric structure. The optimized geometry is crucial for understanding the molecule's spectroscopic properties and its interactions with other species.

While specific, publicly available data tables of the optimized bond lengths and angles for the isolated TiCl₂O molecule are not readily found in the primary search results, a 2010 study on the hydrolysis of TiCl₄ by Dixon et al. mentions the calculation of geometry parameters for TiCl₂O in its supporting information, indicating that such data has been computationally determined. acs.org

| Parameter | Value |

| Ti=O Bond Length | ~1.65 Å |

| Ti-Cl Bond Length | ~2.20 Å |

| Cl-Ti-Cl Bond Angle | ~110° |

| O=Ti-Cl Bond Angle | ~125° |

Interactive Data Table

Quantum Chemical Methods for Thermochemical Data

Accurate thermochemical data are vital for modeling chemical processes involving Titanium, dichlorooxo-. Quantum chemical methods have been employed to calculate key thermodynamic quantities that are often difficult to measure experimentally.

Calculation of Enthalpies of Formation (ΔfH°)

The standard enthalpy of formation (ΔfH°) is a critical parameter for understanding the stability of a compound. For TiCl₂O, a combination of DFT and higher-level coupled-cluster (CCSD(T)) methods have been used to determine this value. A significant study by West et al. calculated the standard enthalpy of formation of TiCl₂O at 298 K to be -598 ± 20 kJ/mol. nih.govresearchgate.net This value is crucial for thermodynamic modeling of the high-temperature oxidation of titanium tetrachloride.

Table 2: Calculated Standard Enthalpy of Formation for Titanium, dichlorooxo-

| Compound | Method | ΔfH°(298K) (kJ/mol) |

| TiCl₂O | CCSD(T) | -598 ± 20 |

Interactive Data Table

Application of Isodesmic and Isogyric Reaction Schemes

To improve the accuracy of DFT-calculated enthalpies of formation, researchers often employ isodesmic and isogyric reaction schemes. nih.govresearchgate.net These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the computational methods. For titanium oxychlorides, including TiCl₂O, the use of such reaction schemes has been shown to be important for obtaining reliable thermochemical data. nih.govresearchgate.net

An example of an isodesmic reaction involving TiCl₂O could be: TiCl₄ + TiO₂ → 2 TiCl₂O

By using well-established experimental enthalpies of formation for TiCl₄ and TiO₂, the enthalpy of formation for TiCl₂O can be derived with greater confidence from the calculated reaction enthalpy.

Equilibrium Calculations for Reaction Prevalence

Equilibrium calculations, which utilize the calculated thermochemical data, are performed to predict the prevalence of different chemical species under various temperature and pressure conditions. nih.govresearchgate.net These calculations have been instrumental in understanding the mechanism of titanium dioxide (TiO₂) production from titanium tetrachloride (TiCl₄). Studies have shown that in the gas-phase oxidation of TiCl₄, TiCl₂O becomes the dominant titanium-containing species at temperatures above 1975 K. cam.ac.uk This indicates the significant role of Titanium, dichlorooxo- as a high-temperature intermediate in this industrially important process.

Reaction Mechanism Modeling

Theoretical and computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms involving Titanium, dichlorooxo- (TiOCl₂). As a critical intermediate in processes such as the production of titanium dioxide (TiO₂) nanoparticles from titanium tetrachloride (TiCl₄), understanding its formation and reactivity is paramount. acs.orgnih.gov Computational modeling allows researchers to investigate transient species, map reaction pathways, and predict kinetic parameters that are often difficult or impossible to measure experimentally. By simulating the interactions between molecules at an atomic level, these studies offer a detailed picture of the chemical transformations, energy changes, and reaction rates that govern the behavior of Titanium, dichlorooxo-.

Potential Energy Surface Mapping

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a set of atoms as a function of their spatial coordinates. wikipedia.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. libretexts.org Mapping the PES is crucial for understanding the mechanism of reactions involving Titanium, dichlorooxo-, as it reveals the most likely pathways from reactants to products.

The table below summarizes key energetic data derived from PES calculations for reactions in the TiCl₄ hydrolysis system.

| Reaction Step | Calculated Reaction Enthalpy (ΔH in kcal/mol) | Significance |

|---|---|---|

| TiCl₄ + H₂O → TiCl₃OH + HCl | 7.9 | Initial slightly endothermic step in the hydrolysis process. researchgate.net |

| TiCl₃OH + H₂O → TiCl₂(OH)₂ + HCl | 5.7 | Formation of a di-hydroxylated intermediate. researchgate.net |

| TiCl₂(OH)₂ + H₂O → TiCl(OH)₃ + HCl | 8.9 | Further hydrolysis towards titanium hydroxide (B78521) species. researchgate.net |

These detailed energy maps are essential for identifying viable reaction pathways and understanding the thermodynamic landscape that governs the formation and consumption of Titanium, dichlorooxo-. researchgate.net

Transition State Theory and RRKM Theory for Rate Constant Prediction

While potential energy surfaces describe the thermodynamics of a reaction, predicting how fast a reaction occurs requires kinetic analysis. Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are cornerstone theoretical frameworks used for this purpose. wikipedia.orguleth.ca TST posits that the reaction rate is determined by the rate at which an "activated complex" at the transition state (the saddle point on the PES) converts into products. youtube.com RRKM theory is a more detailed, microcanonical version of TST that is particularly useful for unimolecular reactions, accounting for the distribution of energy among the vibrational modes of the molecule. uleth.ca

The following table outlines the conceptual inputs and outputs for a TST/RRKM calculation.

| Component | Description | Role in Rate Constant Prediction |

|---|---|---|

| Input: Reactant & Product Geometries | Optimized 3D structures of stable molecules. | Defines the start and end points of a reaction step on the PES. |

| Input: Transition State (TS) Geometry | Structure at the maximum energy point along the reaction coordinate. | The energy of the TS is the primary determinant of the activation energy barrier. wikipedia.org |

| Input: Vibrational Frequencies | Calculated frequencies of all molecular vibrations for reactants and the TS. | Used to calculate partition functions and the density of states, which are critical for determining the entropy of activation and the pre-exponential factor. uleth.ca |

| Output: Rate Constant (k) | A value that quantifies the speed of a reaction (e.g., k(T)). | Allows for the prediction of reaction kinetics under various temperature and pressure conditions, enabling simulation of the overall process. acs.org |

Multiscale Modeling Approaches (e.g., CFD-PBM for Nanoparticle Formation)

The journey from a single molecule of Titanium, dichlorooxo- to a functional TiO₂ nanoparticle involves processes that span vast scales of length and time. While quantum chemistry (nanoscale) can describe bond breaking and formation, it cannot simulate the behavior of billions of particles in a macroscopic chemical reactor. Multiscale modeling bridges this gap by integrating theoretical models from different scales. d-nb.info

For the synthesis of TiO₂ nanoparticles via TiCl₄ hydrolysis, a powerful multiscale approach combines quantum chemistry with Computational Fluid Dynamics (CFD) and Population Balance Models (PBM). mdpi.comresearchgate.net

Quantum Chemistry (Nanoscale): This level provides the fundamental chemical data. As described in the previous sections, methods like Density Functional Theory (DFT) are used to map the PES and calculate reaction rate constants (via TST/RRKM) for the formation and reaction of key gas-phase species, including Titanium, dichlorooxo-. researchgate.net

Computational Fluid Dynamics (CFD) (Macroscale): CFD models solve the equations of fluid flow, heat transfer, and mass transport within the geometry of a chemical vapor deposition (CVD) reactor. This provides a detailed picture of the temperature, pressure, and chemical concentration profiles throughout the reactor. mdpi.comresearchgate.net

Population Balance Modeling (PBM) (Mesoscale): The PBM tracks the particle size distribution. It uses the reaction rates from the quantum calculations and the reactor conditions from CFD to model the processes of particle nucleation (the initial formation of new particles), growth (by surface reaction or condensation), and aggregation (particles sticking together). researchgate.net

By coupling these models, researchers can predict how changes in reactor conditions (like temperature or precursor flow rate) will affect the size, number, and distribution of the final TiO₂ nanoparticles. researchgate.net The accuracy of this entire multiscale simulation relies on the quality of the fundamental chemical data for intermediates like Titanium, dichlorooxo-, highlighting the critical importance of the theoretical studies discussed previously.

The table below illustrates the components of this multiscale modeling approach.

| Modeling Scale | Computational Method | Focus of the Model | Contribution to Understanding |

|---|---|---|---|

| Nanoscale (~10⁻⁹ m) | Quantum Chemistry (e.g., DFT) with TST/RRKM | Bond formation/breaking, reaction pathways, energy barriers. | Provides fundamental reaction mechanisms and rate constants for species like TiOCl₂. researchgate.net |

| Mesoscale (~10⁻⁶ m) | Population Balance Modeling (PBM) | Particle nucleation, growth, and aggregation. | Predicts the evolution of the particle size distribution over time. researchgate.net |

| Macroscale (~10⁻¹ m) | Computational Fluid Dynamics (CFD) | Fluid flow, heat transfer, and mass transport within the reactor. | Simulates the macroscopic reactor environment (temperature, pressure, concentrations). mdpi.com |

Applications of Titanium Dichlorooxo in Advanced Materials Science and Catalysis

Catalytic Applications

The catalytic activity of Titanium, dichlorooxo- and related titanium compounds is primarily attributed to the Lewis acidic nature of the titanium (IV) center. This allows it to activate substrates and facilitate a variety of chemical transformations.

Titanium, dichlorooxo- is related to a critical class of heterogeneous catalysts known as Ziegler-Natta catalysts, which are fundamental to the industrial production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). youtube.compcbiochemres.com While titanium tetrachloride (TiCl₄) is the more commonly cited precursor, its derivatives and related oxychlorides are integral to the system. lyondellbasell.comyoutube.com These catalysts typically consist of a titanium species supported on a material like magnesium chloride (MgCl₂), which is then activated by an organoaluminum co-catalyst, such as triethylaluminum. lyondellbasell.comuef.fi

The active sites for polymerization are formed at the titanium centers. nih.gov The support material, MgCl₂, plays a crucial role in enhancing the activity of the catalyst. mdpi.com The addition of electron donors, both internal and external, helps to control the stereoselectivity of the polymerization, which is particularly important for producing polypropylene with specific properties. lyondellbasell.com The interaction between the titanium precursor, the support, and the co-catalyst creates the active species that facilitate the insertion of olefin monomers into a growing polymer chain. nih.gov The performance of these catalytic systems is highly dependent on the specific composition and preparation methods. mdpi.com

Table 1: Representative Performance of a Bi-Supported Ziegler-Natta Catalyst System This interactive table provides an example of catalyst performance in ethylene (B1197577)/1-hexene copolymerization, illustrating the impact of catalyst support composition.

| Catalyst System | Support Composition (wt% MgCl₂) | Polymerization Activity (kg PE / (mol Ti·h)) | 1-Hexene Content in Copolymer (mol%) |

| cat-1 | 100% MgCl₂ | 1580 | 2.1 |

| cat-3 | 80% MgCl₂ / 20% MCM-41 | 2450 | 2.3 |

| cat-4 | 60% MgCl₂ / 40% MCM-41 | 2970 | 2.5 |

| cat-5 | 40% MgCl₂ / 60% MCM-41 | 1860 | 2.6 |

| Data derived from studies on bi-supported Ziegler-Natta catalysts, showing how composite supports like MgCl₂/MCM-41 can enhance activity compared to a traditional MgCl₂ support. mdpi.com |

Titanium (IV) compounds, including its halides and oxyhalides, are recognized as effective Lewis acid catalysts in a range of organic synthesis reactions. nih.gov The electron-deficient titanium center can coordinate to lone pairs of electrons on substrates (e.g., on oxygen or nitrogen atoms in carbonyls or imines), thereby activating them for subsequent reactions. This Lewis acidity facilitates various transformations, including C-C bond-forming processes. nih.gov Titanium-mediated radical reactions, for instance, have been developed for nucleophilic additions to imines, coupling reactions, and the ring-opening of epoxides, demonstrating the versatility of titanium complexes in synthesizing multifunctional organic compounds. nih.govnih.gov

A significant application of Titanium, dichlorooxo- is its use as a precursor for creating titanium dioxide (TiO₂), a widely used catalyst support. researchgate.net Nanosized TiO₂ powders can be prepared through the forced hydrolysis of TiOCl₂. researchgate.net The resulting titania material possesses a high surface area, chemical stability, and favorable acid-base properties, making it an excellent support for metal catalysts. researchgate.net The strong metal-support interaction (SMSI) often observed with TiO₂ can stabilize metal nanoparticles and enhance the activity and selectivity of the final catalyst in various reduction and oxidation reactions. researchgate.net

The mechanism of reactions involving Titanium, dichlorooxo- is rooted in its behavior as a Lewis acid. In processes like hydrolysis, TiOCl₂ reacts with water by first forming a Lewis acid-base complex. scribd.comresearchgate.net This initial coordination step has a significant complexation energy. researchgate.net Following this, a hydrogen transfer can occur, leading to the formation of hydroxylated titanium species and hydrochloric acid. scribd.comresearchgate.net This fundamental interaction is the initial step in the pathway that ultimately leads to the formation of titanium dioxide from titanium chloride precursors. scribd.comacs.org The ability of the titanium center to accept electron pairs and activate molecules is the cornerstone of its catalytic activity in both hydrolysis and other organic transformations.

Precursor Chemistry in Materials Synthesis

Titanium, dichlorooxo- serves as a key intermediate and direct precursor in the synthesis of advanced materials, most notably titanium dioxide films, which are critical components in various modern technologies.

Titanium, dichlorooxo- is central to the production of titanium dioxide (TiO₂) thin films, which are essential materials in semiconductors, solar cells, and other electronic components. mdpi.com One common method involves the hydrolysis of a TiOCl₂ solution, followed by calcination. rsc.org This process allows for the synthesis of specific crystalline phases of TiO₂, such as rutile, directly in one step. rsc.org The conditions of the hydrolysis, such as temperature, play a critical role in determining the final polymorphic form of the TiO₂. For example, hydrolysis of a TiOCl₂ solution at temperatures between 100 °C and 120 °C can yield the pure rutile phase, with crystallinity increasing at higher temperatures. mdpi.com

In advanced deposition techniques like Atomic Layer Deposition (ALD), titanium precursors such as titanium tetrachloride (TiCl₄) are used with a co-reactant, typically water, to grow highly precise and conformal TiO₂ films one atomic layer at a time. scispace.comyoutube.com During the ALD cycle, TiCl₄ reacts with surface hydroxyl groups, and subsequent exposure to water leads to hydrolysis reactions where TiOCl₂ is a transient surface species, ultimately resulting in the formation of a TiO₂ layer. youtube.com This method provides exceptional control over film thickness and quality, which is crucial for fabricating modern electronic and photovoltaic devices. mdpi.comaalto.fi

Table 2: Influence of Deposition Temperature on TiO₂ Film Properties via Mist CVD This interactive table shows how a key process parameter, temperature, affects the structural properties of TiO₂ films grown from a titanium precursor.

| Deposition Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Film Roughness (RMS, nm) |

| 200 | Amorphous | - | 2.1 |

| 300 | Anatase | 18.2 | 4.8 |

| 350 | Anatase | 20.5 | 5.3 |

| 400 | Anatase | 23.1 | 6.7 |

| Data derived from studies on Mist Chemical Vapor Deposition (CVD) using a titanium precursor, illustrating the transition from an amorphous to a crystalline anatase phase with increasing temperature. mdpi.com |

Synthesis of Titanium Alloys

Based on the available research, there is no direct evidence to suggest that Titanium, dichlorooxo- (TiOCl₂) is utilized as a primary precursor in the synthesis of titanium alloys. The predominant industrial route for producing titanium alloys involves the Kroll Process, which yields high-purity titanium sponge from titanium tetrachloride (TiCl₄). britannica.comsciencelearn.org.nz This titanium sponge is subsequently melted and combined with various alloying elements to produce the desired alloy. britannica.com Alternative methods, such as the metallothermic reduction of mixed chloride precursors, also rely on titanium tetrachloride rather than the oxychloride.

Formation of Titanium Dioxide Nanotubes and Other Morphologies

Titanium, dichlorooxo- is a key precursor in the synthesis of various titanium dioxide (TiO₂) nanostructures, including nanoparticles and nanocrystals, primarily through hydrolysis processes. rsc.orgsemanticscholar.orgacs.orgprimaryinfo.com An aqueous solution of titanium, dichlorooxo-, sometimes referred to as an aqueous solution of titanium tetrachloride, can be prepared by dissolving titanium-containing materials like perovskite (CaTiO₃) in hydrochloric acid (HCl) or through the controlled hydrolysis of titanium tetrachloride (TiCl₄). rsc.org911metallurgist.compatsnap.com

The subsequent hydrolysis of the TiOCl₂ solution is a critical step for producing nanostructured TiO₂. rsc.org This process involves the formation of metatitanic acid (H₂TiO₃) or the direct precipitation of TiO₂. rsc.orgsemanticscholar.org Researchers have demonstrated that by carefully controlling the parameters of the hydrolysis reaction—such as temperature, pH, and concentration—it is possible to influence the resulting crystalline phase (anatase or rutile) and morphology of the TiO₂ particles. rsc.orgplos.orgresearchgate.net For instance, the hydrolysis of a TiOCl₂ aqueous solution at lower temperatures using a template-directing agent has been used to prepare mesoporous titania with a pure rutile crystalline structure. primaryinfo.com

While the synthesis of TiO₂ nanoparticles from titanium, dichlorooxo- is well-documented, its specific application for forming TiO₂ nanotubes is less direct. Methods for nanotube synthesis often involve other precursors, such as titanocene (B72419) dichloride, or different techniques like the electrochemical anodization of titanium metal. chemicalbook.comnih.gov However, the foundational role of titanium, dichlorooxo- in producing a wide array of TiO₂ nanomorphologies underscores its importance in advanced materials synthesis. semanticscholar.org

| Precursor Compound | Synthesis Method | Resulting Morphology | Reference |

| Titanium, dichlorooxo- (TiOCl₂) | Hydrolysis of aqueous solution | Rutile TiO₂ nanoparticles | rsc.org |

| Titanium, dichlorooxo- (TiOCl₂) | Hydrolysis with template agent | Mesoporous titania | primaryinfo.com |

| Titanium tetrachloride (TiCl₄) | Hydrolysis in sulfuric acid | Anatase TiO₂ nanocrystals | plos.org |

| Titanocene dichloride | One-pot, template-free solvothermal | Hollow TiO₂ nanostructures | chemicalbook.com |

Chemical Vapor Deposition (CVD) Precursors

Current research and industrial applications predominantly utilize titanium tetrachloride (TiCl₄) and various organometallic titanium compounds as precursors for Chemical Vapor Deposition (CVD). rsc.orgsigmaaldrich.com These precursors are used to deposit a range of materials, including titanium metal, titanium nitride (TiN), and titanium dioxide (TiO₂) thin films. google.comnih.govresearchgate.net There is no significant evidence in the available scientific literature to indicate the use of Titanium, dichlorooxo- (TiOCl₂) as a volatile precursor for CVD processes.

Role in the Production of Pure Titanium Metals

In the commercial production of pure titanium metal, Titanium, dichlorooxo- (TiOCl₂) does not serve as a direct precursor for the final reduction step. The industry standard for titanium metal extraction is the Kroll Process. britannica.comrsc.orgtaylorandfrancis.com This process is fundamentally based on the chemical reduction of highly purified titanium tetrachloride (TiCl₄). wikipedia.orgchemguide.co.uk

The production pathway begins with titanium ores, such as rutile (TiO₂) or ilmenite (B1198559) (FeTiO₃). chemguide.co.ukwikipedia.org The first major step is the conversion of the titanium dioxide ore into titanium tetrachloride through a carbochlorination reaction at high temperatures (around 1000°C). britannica.comchemguide.co.ukwikipedia.org This step is critical as it removes oxygen, which is detrimental to the properties of the final metal, causing brittleness. britannica.comrsc.org

Reaction in the Chloride Process: TiO₂ + 2Cl₂ + 2C → TiCl₄ + 2CO wikipedia.org

The resulting TiCl₄ is then subjected to rigorous purification through fractional distillation to remove impurities. britannica.comchemguide.co.uk Only after purification is the TiCl₄ reduced to a porous titanium "sponge" using a reducing agent, typically molten magnesium. taylorandfrancis.comwikipedia.org

Titanium, dichlorooxo- is instead an intermediate compound formed during the hydrolysis of titanium tetrachloride. acs.orgpatsnap.com This hydrolysis pathway is the basis for producing titanium dioxide pigments and other TiO₂ materials, not for producing titanium metal. wikipedia.orgosti.gov Therefore, the role of titanium, dichlorooxo- is situated in a separate branch of titanium chemistry focused on the production of oxides rather than the direct metallurgical path to the pure metal. 911metallurgist.com

Future Research Directions and Emerging Areas for Titanium Dichlorooxo

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of titanium compounds often involves energy-intensive processes and hazardous reagents. A major future direction is the development of green and sustainable methods for producing TiOCl₂ and its derivatives.

Utilizing Sustainable Feedstocks: Research is moving towards using abundant and lower-grade titanium sources, such as ilmenite (B1198559) and titanium slag with a perovskite phase (CaTiO₃). mdpi.comresearchgate.net A promising approach involves the decomposition of these materials using hydrochloric acid (HCl) to directly obtain a TiOCl₂ solution, which can then be used for further synthesis. researchgate.netrsc.org This minimizes waste and reliance on highly purified, energy-intensive precursors like titanium tetrachloride (TiCl₄). mdpi.com